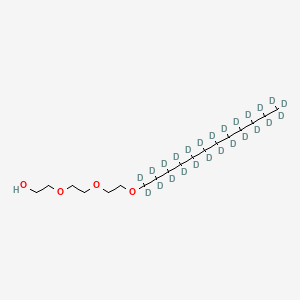
1,2,4,5,6-Pentachloronaphthalene
Descripción general
Descripción
1,2,4,5,6-Pentachloronaphthalene is a polychlorinated naphthalene with the molecular formula C10H3Cl5. It is a chlorinated derivative of naphthalene, characterized by the presence of five chlorine atoms attached to the naphthalene ring. This compound is known for its stability and persistence in the environment, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4,5,6-Pentachloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the use of chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature and pressure conditions. The reaction typically proceeds through a series of chlorination steps, resulting in the substitution of hydrogen atoms with chlorine atoms on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The compound is often produced as part of a mixture of polychlorinated naphthalenes, which are then separated and purified using techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4,5,6-Pentachloronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated naphthalenes.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and ammonia are employed in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Chlorinated naphthoquinones.
Reduction: Less chlorinated naphthalenes.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,4,5,6-Pentachloronaphthalene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated naphthalenes in various chemical reactions.
Medicine: Studied for its potential effects on human health, particularly its role as an environmental contaminant.
Industry: Utilized in the production of lubricants, insulating materials, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,2,4,5,6-Pentachloronaphthalene involves its interaction with cellular components and enzymes. The compound can induce the expression of phase I biotransformation enzymes, such as cytochrome P450, which are involved in the detoxification of xenobiotics. Additionally, it can affect cellular signaling pathways and cause oxidative stress, leading to various toxic effects .
Comparación Con Compuestos Similares
1,2,4,5,6-Pentachloronaphthalene can be compared with other polychlorinated naphthalenes, such as:
- 1,2,3,4,5-Pentachloronaphthalene
- 1,2,3,4,6-Pentachloronaphthalene
- 1,2,3,5,7-Pentachloronaphthalene
- Hexachloronaphthalenes (e.g., 1,2,3,4,5,6-Hexachloronaphthalene)
These compounds share similar chemical properties but differ in the number and position of chlorine atoms on the naphthalene ring. The unique arrangement of chlorine atoms in this compound contributes to its distinct chemical behavior and environmental persistence .
Propiedades
IUPAC Name |
1,2,4,5,6-pentachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl5/c11-5-2-1-4-8(10(5)15)6(12)3-7(13)9(4)14/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOZENRUJCHWOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164503 | |
| Record name | 1,2,4,5,6-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150224-20-7 | |
| Record name | Naphthalene, 1,2,4,5,6-pentachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,5,6-Pentachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)

![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
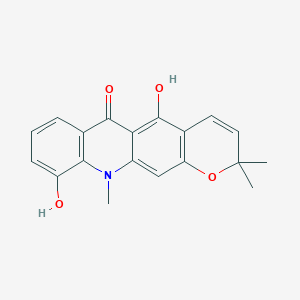
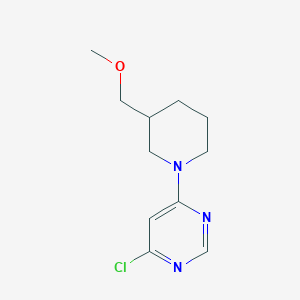

![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
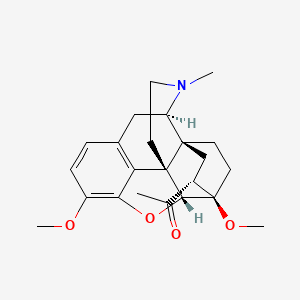
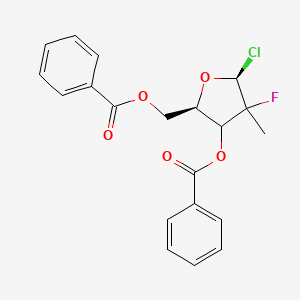
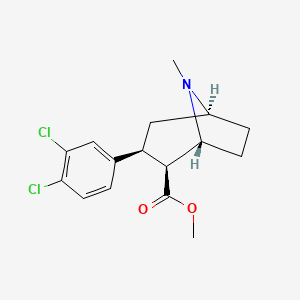
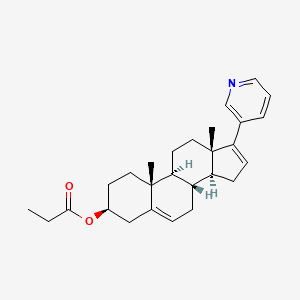
![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
